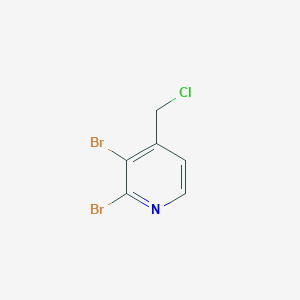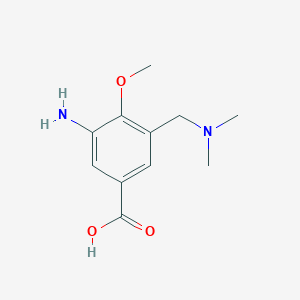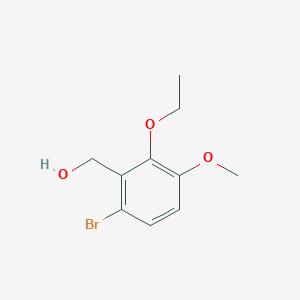
2,3-Dibromo-4-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of bromine and chlorine atoms in the compound makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method involves the bromination of 4-(chloromethyl)pyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 2 and 3 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4-(chloromethyl)pyridine involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-4-(chloromethyl)pyridine
- 2,3-Dibromo-4-methylpyridine
- 2,3-Dibromo-5-(chloromethyl)pyridine
Uniqueness
2,3-Dibromo-4-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of organic compounds.
Eigenschaften
Molekularformel |
C6H4Br2ClN |
|---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
2,3-dibromo-4-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3H2 |
InChI-Schlüssel |
ACQGJBIEVZCRBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CCl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)

![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)

![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)

![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)






